molecular formula C12H21N B3208870 rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine CAS No. 1055027-39-8

rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine

Cat. No.: B3208870
CAS No.: 1055027-39-8
M. Wt: 179.3 g/mol
InChI Key: ZNHVJAGXCZMYOE-NWDGAFQWSA-N
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Description

rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine is a chiral compound with a tetrahydropyridine ring structure

Preparation Methods

The synthesis of rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the use of allylation and butylation reactions on a tetrahydropyridine precursor. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction

Properties

IUPAC Name

(2S,6R)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-3-5-8-12-10-6-9-11(13-12)7-4-2/h4,6,10-13H,2-3,5,7-9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVJAGXCZMYOE-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCC(N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1C=CC[C@@H](N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine

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